molecular formula C7H5BFNO2 B1630981 4-Cyano-3-fluorophenylboronic acid CAS No. 843663-18-3

4-Cyano-3-fluorophenylboronic acid

Cat. No.: B1630981
CAS No.: 843663-18-3
M. Wt: 164.93 g/mol
InChI Key: DECWLXUOZUMPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-3-fluorophenylboronic acid is a chemical compound with the molecular formula C7H5BFNO2 . It has an average mass of 164.930 Da and a monoisotopic mass of 165.039734 Da .


Synthesis Analysis

The synthesis of this compound can be achieved from Triisopropyl borate and 4-Bromo-2-fluorobenzonitrile .

Scientific Research Applications

Synthesis Applications

  • Halodeboronation Reactions

    4-Cyano-3-fluorophenylboronic acid is used in halodeboronation reactions, leading to the formation of aryl bromides and chlorides, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile (Szumigala et al., 2004).

  • Catalyzed Coupling Reactions

    It is involved in palladium(0)-catalyzed coupling reactions for synthesizing 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls, impacting transition temperatures and phase stabilities in liquid crystals (Gray et al., 1995).

  • Pharmaceutical Intermediate Synthesis

    Used in the scalable synthesis of pharmaceutical intermediates, such as a PDE-4 inhibitor, demonstrating its utility in complex organic syntheses (Jiang et al., 2010).

Spectroscopy and Surface Chemistry

  • Spectroscopic Studies

    Its analogues like fluoro and formyl phenylboronic acids are subjects of systematic spectroscopic studies using FT-IR, FT-Raman, and SERS to understand adsorption modes and isomer geometry (Piergies et al., 2013).

  • Annulation Reactions

    Involved in [3 + 2] annulation reactions with alkynes or alkenes to form substituted indenones or indanones, showing its versatility in organic synthesis (Miura & Murakami, 2005).

Material Science and Nanotechnology

  • Boron-Containing Monolayers

    Studies reveal its reactions with H- and Cl-terminated Si(100) surfaces in solution, forming Si-O-B structures, crucial for semiconductor technology (Silva-Quiñones et al., 2021).

  • Glucose-Sensing Material

    Utilized in the development of photonic crystal glucose-sensing materials, indicating its application in noninvasive glucose monitoring (Alexeev et al., 2004).

  • Liquid Crystal Synthesis

    Integral in the preparation of novel liquid crystal compounds, laying a foundation for advanced liquid crystal material research (Shen Jin-ping, 2007).

Chemical Education

  • Undergraduate Laboratory Experimentation: Featured in contemporary undergraduate laboratory experiments, such as in the study of Suzuki–Miyaura cross-coupling reactions, enhancing educational experiences in organic and inorganic chemistry (Lee et al., 2020).

Mechanism of Action

Target of Action

The primary target of 4-Cyano-3-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds, contributing to the success of the SM coupling reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is generally environmentally benign , suggesting it has a low impact on the environment.

Biochemical Analysis

Biochemical Properties

4-Cyano-3-fluorophenylboronic acid plays a significant role in biochemical reactions, primarily due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, where this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, it can interact with other proteins and biomolecules, influencing their function and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression profiles and metabolic fluxes within the cell. Furthermore, this compound can induce oxidative stress in cells, affecting cellular homeostasis and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly enzymes. It acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions are critical for its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained enzyme inhibition and altered metabolic states. These temporal effects are essential for understanding the compound’s long-term impact on biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites. Additionally, it can interact with cofactors, such as NADH and ATP, influencing their availability and utilization in cellular processes. These interactions are essential for understanding the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its accumulation in different tissues. Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways. These localization patterns are essential for understanding the compound’s cellular effects .

Properties

IUPAC Name

(4-cyano-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BFNO2/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECWLXUOZUMPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C#N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382448
Record name 4-Cyano-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843663-18-3
Record name 4-Cyano-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-3-fluorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-fluoro-4-bromobenzonitrile (18, 12.5 Kg, 62.5 mol) in anhydrous tetrahydrofuran (THF, 30 L) was treated with a solution of isopropylmagnesium chloride generated from magnesium (Mg, 1.8 Kg, 150 mol, 1.2 equiv) an 2-chloropropane (7.2 Kg, 92 mol, 1.47 equiv) in THF (20 L) and 2-(2-(dimethylamino)ethoxy)-N,N-dimethylethanamine (11 Kg, 69 mol, 1.1 equiv) at room temperature. The resulting mixture was then stirred at 12-20° C. for an additional 2 h before being treated with trimethylborate (9 Kg, 86.7 mol, 1.4 equiv) at 10-15° C. The reaction mixture was stirred at 7-16° C. for 40 min. When TLC and LC/MS showed that the reaction was deemed complete, the reaction mixture was quenched with 1 N aqueous hydrochloric acid (HCl, 35 Kg) at room temperature. The quenched aqueous reaction mixture was then extracted with ethyl acetate (EtOAc, 4×35 L). The combined organic extracts were washed with water (50 L), dried over magnesium sulfate (MgSO4), and concentrated under the reduced pressure. The residual solids were then recrystallized from acetonitrile (20 L) and hexanes (45 L) to afford the corresponding crude 3-fluoro-4-cyanophenyl boronic acid (5.0 Kg, 48% yield).
Quantity
12.5 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
1.8 kg
Type
reactant
Reaction Step Two
Quantity
7.2 kg
Type
reactant
Reaction Step Three
Quantity
11 kg
Type
reactant
Reaction Step Four
Quantity
9 kg
Type
reactant
Reaction Step Five
Name
Quantity
20 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Dissolve 2-Fluoro-4-bromobenzonitrile (200 g, 990 mmol, 1.00 eq.) and triisopropyl borate (228 g, 1188 mmol, 1.2 eq.) in 700 mL of THF and 1400 mL of toluene. Cool the mixture with a dry ice/acetone bath to an internal temperature of −75° C. Slowly add n-BuLi (396 mL of a 2.5 M solution in hexanes) over a period of 2 hours. After addition is complete, a light-red, thin slurry occurs. Let the solution stir at −74° C. for 15 minutes, allow the solution to warm to −20° C. and then quench with 1500 mL of 2.5 M HCl. Let the solution warm to RT. Separate layers, extract the aqueous layer with EtOAc, dry the combined organic phases with Na2SO4, filter and concentrate in vacuo to yield a light-brown solid. Triturate the solid with hexane and transfer to a scintered glass funnel. Rinse with hexane one more time to obtain a pale-yellow filtrate. Stir the light-brown solid with cold CH2Cl2 and filter. Rinse with a small volume of CH2Cl2 to yield an off-white solid and a brown filtrate. Dry the solid in a vacuum oven at 40° C. and dried to yield 112 g (679 mmol, 69%) of 3-fluoro-4-cyanophenylboronic acid as an off-white solid.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
228 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-3-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Cyano-3-fluorophenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-Cyano-3-fluorophenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-Cyano-3-fluorophenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-Cyano-3-fluorophenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-Cyano-3-fluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.